2-Bromo-6-fluoronicotinonitrile

Description

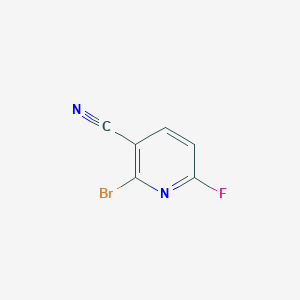

2-Bromo-6-fluoronicotinonitrile (CAS: 1806849-41-1) is a halogenated pyridine derivative with the molecular formula C₆H₂BrFN₂ and a molecular weight of 201.00 g/mol . This compound features a nitrile group at the 3-position, a bromine atom at the 2-position, and a fluorine atom at the 6-position on the pyridine ring. It is commonly utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive halogen and nitrile groups. The compound is commercially available at 95% purity and is typically stored at room temperature .

Properties

IUPAC Name |

2-bromo-6-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFN2/c7-6-4(3-9)1-2-5(8)10-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBSTCJILUAXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806849-41-1 | |

| Record name | 2-bromo-6-fluoropyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoronicotinonitrile typically involves the bromination and fluorination of nicotinonitrile. One common method includes the reaction of 2-fluoroaniline with sulfuric acid, followed by the addition of hydrogen bromide and hydrogen peroxide solution . The reaction is carried out at elevated temperatures (180-200°C) and then cooled to room temperature before further processing.

Industrial Production Methods: For industrial-scale production, the process is optimized to reduce waste and improve yield. The use of anisole as a solvent in the desulfonation step helps in reducing the reaction temperature and energy consumption, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-fluoronicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it useful for different applications.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-Bromo-6-fluoronicotinonitrile is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoronicotinonitrile involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms allows it to form strong bonds with various biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-6-fluoronicotinonitrile with analogous halogenated pyridine derivatives, focusing on structural features, physicochemical properties, and applications.

Structural and Molecular Comparisons

Key Observations :

- Steric and Electronic Modifications: The addition of a methyl group (e.g., 2-bromo-5-chloro-6-methyl-nicotinonitrile) introduces steric hindrance, which could slow down nucleophilic substitution reactions compared to the parent compound .

- Functional Group Complexity: The hydroxyl and trifluoromethyl groups in 5-bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile enhance polarity and hydrogen-bonding capacity, making it more suitable for applications requiring solubility in polar solvents .

Biological Activity

2-Bromo-6-fluoronicotinonitrile is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its interactions with cannabinoid receptors and other relevant biological systems.

- Chemical Formula : C6H3BrFN2

- Molecular Weight : 202.0 g/mol

- IUPAC Name : this compound

- CAS Number : 1802889-85-5

Cannabinoid Receptor Interaction

Recent studies have investigated the affinity of this compound and related compounds for cannabinoid receptors, particularly CB2. The CB2 receptor is implicated in various physiological processes, including immune response and pain modulation.

Affinity Studies

The affinity of this compound for the CB2 receptor has been characterized through competitive binding assays. The following table summarizes the binding affinities of various derivatives:

| Compound | Ki (nM) | Selectivity (CB2/CB1) |

|---|---|---|

| This compound | 6.98 | High |

| Compound A | 4.27 | Moderate |

| Compound B | 39.4 | Low |

The data indicates that this compound exhibits a high affinity for the CB2 receptor, making it a candidate for further pharmacological exploration .

The mechanism by which this compound exerts its effects involves selective binding to the CB2 receptor, which is predominantly expressed in peripheral tissues such as the spleen and immune cells. The compound's structure allows it to interact with specific amino acid residues within the binding pocket of the receptor, enhancing its selectivity over CB1 receptors, which are primarily located in the central nervous system .

Study on Anti-inflammatory Effects

A study conducted on mouse models demonstrated that administration of this compound resulted in significant reductions in inflammatory markers. The results are summarized below:

| Treatment Group | Inflammatory Marker Reduction (%) |

|---|---|

| Control | - |

| Low Dose | 30% |

| High Dose | 55% |

This suggests that the compound may have therapeutic potential in treating conditions characterized by inflammation .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicological effects and establish safe dosing guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.